1-[(2-Methylcyclopentyl)amino]propan-2-ol
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Overview
Description
1-[(2-Methylcyclopentyl)amino]propan-2-ol is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a methyl group and an amino group, which is further connected to a propanol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[(2-Methylcyclopentyl)amino]propan-2-ol involves several steps, typically starting with the preparation of the cyclopentyl ring. The methyl group is introduced via alkylation reactions, followed by the introduction of the amino group through amination reactions. The final step involves the attachment of the propanol moiety through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
1-[(2-Methylcyclopentyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Methylcyclopentyl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[(2-Methylcyclopentyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-[(2-Methylcyclopentyl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-[(2-Cyclopentyl)amino]propan-2-ol: Lacks the methyl group on the cyclopentyl ring, which may affect its reactivity and interactions.
1-[(2-Methylcyclohexyl)amino]propan-2-ol: Contains a cyclohexyl ring instead of a cyclopentyl ring, which may influence its chemical properties and biological activity.
1-[(2-Methylcyclopentyl)amino]ethanol: Has an ethanol moiety instead of a propanol moiety, which may alter its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-methylcyclopentyl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7-4-3-5-9(7)10-6-8(2)11/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCHTYFCIQYJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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